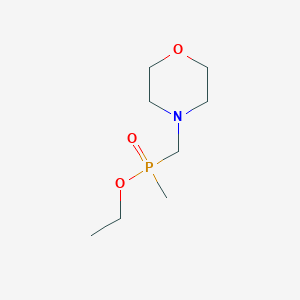
Ethyl methyl(morpholin-4-ylmethyl)phosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL METHYL(MORPHOLINOMETHYL)PHOSPHINATE is an organophosphorus compound that belongs to the class of phosphinates Phosphinates are characterized by the presence of a phosphorus atom bonded to two alkyl or aryl groups and an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL METHYL(MORPHOLINOMETHYL)PHOSPHINATE typically involves the reaction of ethyl methylphosphinate with morpholine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction is conducted at elevated temperatures, typically around 80-100°C, to ensure complete conversion of the reactants .
Industrial Production Methods
On an industrial scale, the production of ETHYL METHYL(MORPHOLINOMETHYL)PHOSPHINATE may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as palladium or copper can enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
ETHYL METHYL(MORPHOLINOMETHYL)PHOSPHINATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate to phosphine.
Substitution: Nucleophilic substitution reactions can replace the morpholinomethyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Bases like sodium hydride or potassium tert-butoxide are employed to facilitate nucleophilic substitution.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphine.
Substitution: Various substituted phosphinates depending on the nucleophile used.
Scientific Research Applications
ETHYL METHYL(MORPHOLINOMETHYL)PHOSPHINATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of ETHYL METHYL(MORPHOLINOMETHYL)PHOSPHINATE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site and blocking substrate access. This inhibition can disrupt metabolic pathways and cellular processes, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- ETHYL METHYL(MORPHOLINOMETHYL)PHOSPHONATE
- METHYL ETHYL(MORPHOLINOMETHYL)PHOSPHINATE
- ETHYL METHYL(MORPHOLINOMETHYL)PHOSPHATE
Uniqueness
ETHYL METHYL(MORPHOLINOMETHYL)PHOSPHINATE is unique due to its specific combination of ethyl, methyl, and morpholinomethyl groups attached to the phosphorus atom. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H18NO3P |
|---|---|
Molecular Weight |
207.21 g/mol |
IUPAC Name |
4-[[ethoxy(methyl)phosphoryl]methyl]morpholine |
InChI |
InChI=1S/C8H18NO3P/c1-3-12-13(2,10)8-9-4-6-11-7-5-9/h3-8H2,1-2H3 |
InChI Key |
JLAWGAKOJLRIEM-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C)CN1CCOCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















